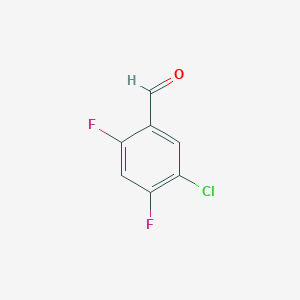

5-Chloro-2,4-difluorobenzaldehyde

Overview

Description

5-Chloro-2,4-difluorobenzaldehyde is a chemical compound with the molecular formula C7H3ClF2O . It has a molecular weight of 176.55 . The compound is typically stored at an ambient temperature in an inert atmosphere . It is available in a physical form that ranges from colorless to white to yellow, and can be either a liquid or a solid .

Synthesis Analysis

The synthesis of this compound and similar fluorobenzaldehydes can be achieved through a process that involves reacting a halogenated benzaldehyde with a metal fluoride in the presence of a catalyst . The catalyst used can be a quaternary phosphonium salt or a quaternary ammonium salt .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a colorless to white to yellow liquid or solid . It has a molecular weight of 176.55 and is typically stored in an inert atmosphere at ambient temperature .Scientific Research Applications

Synthesis and Characterization of Chemical Compounds : Al-Omar et al. (2010) investigated the base-catalyzed cyclocondensation of various dihalobenzaldehydes, including 2,6-difluorobenzaldehyde, with ethyl cyanoacetate and thiourea. They found that these compounds resist atmospheric oxidation and can undergo specific transformations under certain conditions (Al-Omar et al., 2010).

Physical Properties and Behavior : Itoh et al. (2011) conducted matrix-isolation infrared spectroscopy on structural isomers of difluorobenzaldehydes, including 2,4-difluorobenzaldehyde. They observed photo-induced rotational isomerism and evaluated energy differences between these isomers (Itoh et al., 2011).

Chemical Transformation Studies : Larachi et al. (2000) provided experimental data on the solubility of various chlorinated benzaldehydes in water across different temperatures. This data is vital for understanding the behavior of these compounds in aqueous environments (Larachi et al., 2000).

Development of Novel Compounds : Jamain et al. (2020) synthesized novel compounds utilizing hexachlorocyclotriphosphazene and 4-hydroxybenzaldehyde, demonstrating the versatility of benzaldehydes in creating new chemical entities (Jamain et al., 2020).

Molecular Structure Analysis : Wardell et al. (2006) studied the molecular structures of 2,4-difluorobenzaldehyde benzoylhydrazone and similar compounds. Their research provides insight into the hydrogen bonding and structural characteristics of these compounds (Wardell et al., 2006).

Synthesis Methods : Research by Klemm et al. (1982) illustrated methods for synthesizing certain benzisoxazoles, demonstrating the utility of chlorinated benzaldehydes in synthetic chemistry (Klemm et al., 1982).

Investigation of Molecular Interactions : Shikhaliyev et al. (2018) explored the molecular interactions in bis(4-((E)-(2,2-dichloro-1-(4-substitutedphenyl)vinyl)diazenyl)phenyl)methane dyes. Such studies are key to understanding the potential applications of these compounds in various fields (Shikhaliyev et al., 2018).

Safety and Hazards

Future Directions

While specific future directions for 5-Chloro-2,4-difluorobenzaldehyde are not mentioned in the search results, it’s worth noting that fluorobenzaldehydes are important intermediates in the synthesis of fluorine-containing agricultural chemicals or pharmaceuticals . As such, future research may focus on improving the synthesis process or exploring new applications for these compounds.

properties

IUPAC Name |

5-chloro-2,4-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF2O/c8-5-1-4(3-11)6(9)2-7(5)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYSGEFOABIZKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)F)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90652911 | |

| Record name | 5-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

695187-29-2 | |

| Record name | 5-Chloro-2,4-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90652911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

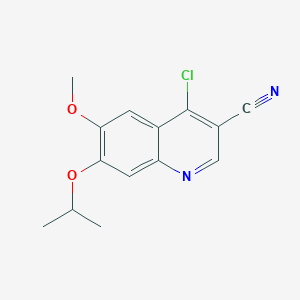

![Methyl 2-[8-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]acetate](/img/structure/B1415103.png)